

Diethyl Fluoromalonate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diethyl fluoromalonate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl fluoromalonate is a pivotal fluorinated building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique structural feature, a fluorine atom at the α -position of a dicarbonyl compound, imparts desirable properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of **diethyl fluoromalonate**, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. Detailed experimental protocols for its preparation and comprehensive data are presented to facilitate its practical application in the laboratory.

History and Discovery

The exploration of fluorinated malonate esters began in the mid-20th century, driven by the growing interest in organofluorine chemistry for biological applications. The first documented fluorination of a malonate ester was reported in 1958, utilizing the highly reactive and potentially hazardous electrophilic fluorinating agent, perchloryl fluoride (FClO₃)[1]. This early work laid the groundwork for the development of more selective and safer fluorination methods.

An early synthetic approach to **diethyl fluoromalonate** involved the condensation of fluoroacetic acid derivatives. Specifically, the reaction of the sodium enolate of ethyl



fluoroacetate with ethyl chloroformate was investigated, though it provided the desired product in a low yield of only 21%[1]. These initial studies highlighted the challenges in selectively introducing a single fluorine atom into the malonate backbone and spurred further research into more efficient synthetic routes. The subsequent development of halogen exchange reactions and more sophisticated electrophilic fluorinating agents in the late 20th and early 21st centuries, particularly by companies like Bayer and Solvay, has made **diethyl fluoromalonate** a readily accessible and economically viable reagent for a wide range of applications[1].

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **diethyl fluoromalonate** is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Physical Properties

Property	Value	Reference
Molecular Formula	C7H11FO4	[2][3][4][5]
Molecular Weight	178.16 g/mol	[2][3][4][5][6]
CAS Number	685-88-1	[2][3][4][5][6]
Appearance	Colorless to pale yellow liquid	[2][7]
Boiling Point	121-122 °C at 30 mmHg	[2][3]
102-103 °C at 13.5 mmHg	[8]	
110-111 °C at 20 mmHg	[8]	
Density	1.129 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.407	[9]
Flash Point	62 °C	[8]

Spectroscopic Data



Spectrum Type	Solvent	Chemical Shift (δ) / Wavenumber (cm ⁻¹)	Reference
¹ H NMR	CDCl₃	1.34 (t, 6H), 4.33 (q, 4H), 5.28 (d, J=48.5 Hz, 1H)	[8]
¹³ C NMR	CDCl₃	13.9, 62.6, 85.2 (d, J=195 Hz), 163.9 (d, J=24 Hz)	[8]
¹⁹ F NMR	CDCl ₃	-195.17 (d, J=48.5 Hz)	[8]
IR (Neat)	-	2985, 1770, 1745, 1032	[8]

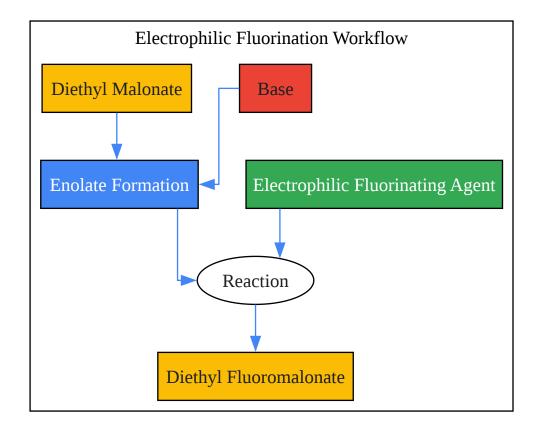
Synthesis of Diethyl Fluoromalonate

Several synthetic methodologies have been developed for the preparation of **diethyl fluoromalonate**, ranging from early, low-yield procedures to modern, efficient industrial processes. The three primary approaches are electrophilic fluorination, halogen exchange, and condensation reactions.

Electrophilic Fluorination of Diethyl Malonate

This is the most direct method for synthesizing **diethyl fluoromalonate**, involving the reaction of the enolate of diethyl malonate with an electrophilic fluorine source.





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Workflow for Electrophilic Fluorination

This protocol describes a Lewis acid-catalyzed fluorination of diethyl malonate.

Materials:

- Diethyl malonate
- N-Fluorobis(methanesulfonyl)imide (NFSI)
- Titanium(IV) isopropoxide (Ti(OiPr)4)
- Dichloromethane (CH₂Cl₂)
- Water
- Saturated brine solution



Anhydrous sodium sulfate (Na₂SO₄)

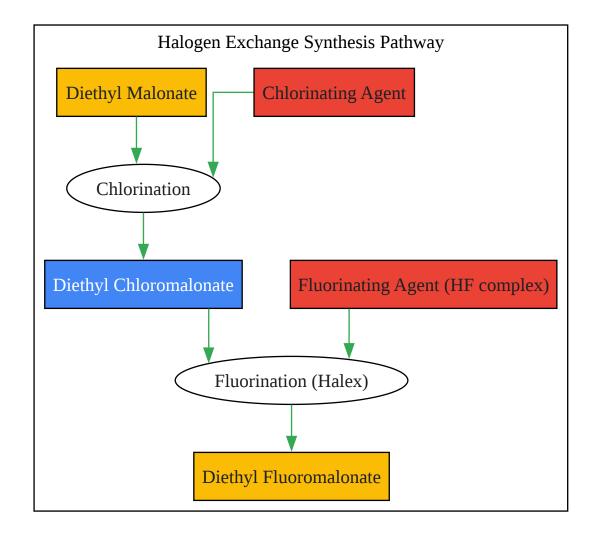
Procedure:

- To a stirred solution of N-fluorobis(methanesulfonyl)imide (382.4 mg, 2.0 mmol) in dichloromethane (10 mL) at room temperature, add diethyl malonate (160.2 mg, 1.0 mmol) and titanium(IV) isopropoxide (0.16 mL, 0.5 mmol).[8]
- Stir the reaction mixture at room temperature for 12 hours.[8]
- Upon completion of the reaction, quench with water.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
- Purify the crude product by silica gel column chromatography.

Halogen Exchange

This method involves a two-step process: the chlorination of diethyl malonate followed by a fluorine-for-chlorine exchange. This approach is particularly suitable for large-scale industrial production.





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Halogen Exchange Synthesis Pathway

This protocol is based on a patented industrial method.[10]

Step 1: Preparation of Diethyl Chloromalonate

- In a suitable reaction vessel, add diethyl malonate (16.0 g, 0.1 mol) and magnesium chloride.
- The specific conditions for chlorination (e.g., solvent, temperature, and chlorinating agent)
 can vary, but a common method involves reacting with a suitable chlorinating agent in the
 presence of a catalyst like magnesium chloride.[10]



Step 2: Preparation of **Diethyl Fluoromalonate**

- In a 100 mL three-necked flask, add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (24.8 g, 0.2 mol) and hydrogen fluoride (11.5 g).[10]
- Stir the mixture and add diethyl chloromalonate (15.7 g, 0.1 mol).[10]
- Heat the reaction mixture to 80 °C and maintain for 12 hours.[10]
- After the reaction is complete, hydrolyze the mixture.
- Extract the product and dry the organic layer over sodium sulfate.
- Remove the solvent under reduced pressure to obtain **diethyl fluoromalonate**. The reported yield for this fluorination step is 83%.[10]

Note: The Solvay process using a DBN/HF complex can achieve up to 91% conversion on a large scale, while the Bayer process using triethylamine and triethylamine·3HF gives a yield of 82%.[1]

Applications in Drug Development and Organic Synthesis

Diethyl fluoromalonate is a versatile intermediate in the synthesis of a wide array of biologically active molecules. The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.

Key Applications:

- Synthesis of Fluorinated Heterocycles: It is a crucial precursor for creating fluorinated pyrimidines, quinolines, and other heterocyclic systems that form the core of many pharmaceuticals.[1] For instance, it has been used in the synthesis of novel antibacterial drugs and the fungicide Fluoxastrobin.[1][3]
- Enzyme Inhibitors: The fluorine atom can act as a bioisostere for a hydrogen atom or a
 hydroxyl group, and its strong electron-withdrawing nature can influence the acidity of
 neighboring protons, making it a valuable component in the design of enzyme inhibitors.[11]



- Fluorinated Amino Acids: Diethyl fluoromalonate serves as a starting material for the synthesis of α-fluoro-β-amino acids and other unnatural amino acids that can be incorporated into peptides to enhance their stability and biological activity.[11]
- Agrochemicals: It is used in the production of modern pesticides and herbicides.[3]
- Materials Science: Diethyl fluoromalonate is also employed in the synthesis of fluorinated polymers and liquid crystals.[2][3]

The reactivity of the α -proton and the presence of two ester functionalities allow for a variety of subsequent chemical transformations, including alkylation, condensation, and cyclization reactions, making **diethyl fluoromalonate** a highly valuable and versatile tool for medicinal and synthetic chemists.

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